molecular formula C19H15ClN2O4 B7747880 C19H15ClN2O4

C19H15ClN2O4

Cat. No.: B7747880
M. Wt: 370.8 g/mol
InChI Key: FAYRZFKKNDZWJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rebamipide (C₁₉H₁₅ClN₂O₄) is a synthetic antiulcer agent with a molecular weight of 370.79 g/mol . Its IUPAC name is (±)-2-(4-chlorobenzamido)-3-(1,2-dihydro-2-oxo-4-quinolinyl)propionic acid, featuring a quinolinone ring, a chlorobenzamide group, and a propionic acid side chain .

Properties

IUPAC Name

3-[[4-chloro-1-(3,4-dimethylphenyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-10-6-7-14(8-11(10)2)22-17(23)15(20)16(18(22)24)21-13-5-3-4-12(9-13)19(25)26/h3-9,21H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYRZFKKNDZWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Early-Stage Hydrolysis-Based Synthesis

Initial syntheses relied on acid-catalyzed hydrolysis of 2-amino-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic acid hydrochloride intermediates. This method suffered from:

  • Uncontrollable frothing during hydrolysis, requiring anti-foaming agents like n-octanol

  • Low yields (65-72%) due to side reactions at elevated temperatures

  • Environmental concerns from acetic acid byproducts and mixed solvent waste

A 2018 study documented these challenges, noting that conventional approaches generated 28 kg of waste per kg of product, primarily from solvent recovery.

Patented Alkaline-Mediated Synthesis (CN103113294A)

Reaction Overview

The 2013 patent describes a two-stage process:

  • Alkaline activation : 2-amino-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic acid hydrochloride reacts with NaOH (55-70°C) to form a soluble salt

  • Acylation : Parachlorobenzoyl chloride in alcohol mediates N-acylation at 0-15°C

Critical Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature (Stage 1)55-70°C↑ Solubility, ↓ side products
Cooling (Stage 2)0-15°CPrevents thermal degradation
Reaction time1.5-2.5 hrsBalances completion vs. hydrolysis

Industrial-Scale Implementation

Example Batch (300L reactor):

  • Input : 14 kg amino acid salt → Output : 13.5 kg Rebamipide (96.4% yield)

  • Purity : 99.7% by HPLC with residual solvents <0.1%

  • Key steps :

    • Activated carbon bleaching removes colored impurities

    • Ethanol/water recrystallization achieves pH 7 neutrality

Krapcho Decarboxylation-Enabled Synthesis

Process Intensification Strategy

Babu et al. (2018) redesigned the synthesis to address conventional limitations:

  • Decarboxylation : Replaced acid hydrolysis with Krapcho reaction (NaCN, DMF, 80°C)

  • Solvent reduction : Single solvent (DMF) vs. previous 3-solvent systems

Reaction Metrics Comparison

MetricConventionalKrapcho Method
Yield72%83%
Purity98.5%99.89%
E-factor (kg waste/kg product)2811.5
Reaction time8 hrs5 hrs

Mechanistic Advantages

The Krapcho approach eliminates:

  • Frothing issues : No CO₂ gas evolution during decarboxylation

  • Acetic acid byproducts : DMAP-catalyzed acylation avoids carboxylic acid intermediates

  • Multi-solvent recovery : DMF enables homogeneous reaction conditions

Comparative Analysis of Synthetic Methods

Scalability and Industrial Feasibility

FactorPatent MethodKrapcho Method
Batch size demonstrated300L reactorLab-scale (5 kg)
Temperature controlModerate (0-70°C)High (80°C)
Solvent recovery78% efficiency92% efficiency

Environmental Impact Assessment

Waste streams :

  • **Patent route

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central amide linkage (between the 4-chlorobenzoyl group and the propanoic acid chain) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    Rebamipide+H3O+4-Chlorobenzoic Acid+3-(2-Oxo-1,2-dihydroquinolin-4-yl)propanoic Acid\text{Rebamipide} + \text{H}_3\text{O}^+ \rightarrow \text{4-Chlorobenzoic Acid} + \text{3-(2-Oxo-1,2-dihydroquinolin-4-yl)propanoic Acid}
    This reaction was inferred from FeCl₃·6H₂O-catalyzed amine hydrolysis mechanisms in similar systems .

  • Basic Hydrolysis :
    Rebamipide+OH4-Chlorobenzamide+3-(2-Oxo-1,2-dihydroquinolin-4-yl)propanoate\text{Rebamipide} + \text{OH}^- \rightarrow \text{4-Chlorobenzamide} + \text{3-(2-Oxo-1,2-dihydroquinolin-4-yl)propanoate}
    The carboxylate intermediate is stabilized by resonance .

Quinolinone Ring Reactivity

The quinolinone core exhibits α,β-unsaturated ketone (enone) behavior, enabling 1,4-addition reactions :

Reaction Type Conditions Product Mechanistic Insight
Nucleophilic AdditionH₂O, H₃O⁺4-Hydroxyquinoline derivativeProtonation at β-carbon activates the enone .
Michael AdditionThiols or aminesSulfur/nitrogen adducts at C3 positionStabilized by hyperconjugation of C=O and C=C .

Experimental IR spectra (1,620 cm⁻¹ for C=O stretch ) and mass fragmentation patterns (m/z 371.08 for the quinolinone fragment ) confirm the stability of this moiety.

Carboxylic Acid Functionalization

The propanoic acid group participates in salt formation and esterification :

Reaction Reagents Product Application
Salt FormationNaOHSodium rebamipideImproved solubility for formulations .
EsterificationMethanol, H₂SO₄ catalystMethyl rebamipide esterProdrug synthesis (theoretical).

The carboxylic acid proton resonates at δ 12.5 ppm in ¹H NMR (DMSO-d₆) , consistent with strong hydrogen bonding.

Chlorobenzoyl Group Reactivity

The 4-chlorophenyl substituent undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

Reaction Conditions Position Product
NitrationHNO₃, H₂SO₄Meta3-Nitro-4-chlorobenzoyl derivative
SulfonationSO₃, H₂SO₄ParaSulfonated analog (theoretical)

The chlorine atom directs incoming electrophiles to the meta position due to its -I effect .

Spectral Characterization Data

Key analytical data for reaction monitoring:

Technique Key Peaks Functional Group Identification
IR (KBr) 1,620 cm⁻¹ (amide C=O), 1,720 cm⁻¹ (acid C=O), 1,030 cm⁻¹ (C-O) Amide, carboxylic acid, ether
¹H NMR δ 7.2–8.2 (Ar-H), δ 5.6 (NH), δ 3.8 (CH₂), δ 12.5 (COOH) Aromatic, amide, propanoic acid
MS m/z 337 [M⁺], 371.08 (quinolinone fragment), 138.99 (chlorobenzoyl) Molecular ion, fragmentation paths

Stability and Degradation

Rebamipide is stable under ambient conditions but degrades via:

  • Photolysis : UV light induces cleavage of the chlorobenzoyl amide bond .

  • Thermal Decomposition : Above 200°C, decarboxylation of the propanoic acid occurs .

Scientific Research Applications

Gastroprotective Effects

Rebamipide is widely studied for its role in mucosal protection and the healing of gastric ulcers . It promotes the secretion of mucus and bicarbonate, enhancing the gastric mucosal barrier against irritants and promoting healing in conditions like gastritis and peptic ulcers.

Case Study: Efficacy in Ulcer Healing

A clinical study indicated that rebamipide significantly improved the healing rates of ulcers when combined with proton pump inhibitors (PPIs) compared to PPIs alone. The study utilized a forest plot to analyze the healing effects, demonstrating a notable enhancement in outcomes for patients treated with rebamipide .

Anti-inflammatory Properties

Rebamipide exhibits anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. It has been shown to modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines.

Research Findings

  • A study highlighted rebamipide's protective effect against dextran sulfate sodium-induced colitis in rats, suggesting its potential application in inflammatory bowel diseases (IBD) .
  • Another investigation revealed that rebamipide could mitigate oxidative stress by scavenging free radicals, contributing to its anti-inflammatory properties .

Ophthalmic Applications

Recent research has explored the use of rebamipide in ophthalmology, particularly for conditions like dry eye syndrome. Its ability to enhance tear production and stabilize the tear film has been documented.

Clinical Insights

A trial assessing an ophthalmic suspension of rebamipide demonstrated improvements in optical quality and patient-reported outcomes in individuals suffering from dry eye under varying environmental conditions .

Mechanistic Studies

The mechanistic understanding of rebamipide involves its interaction with various cellular receptors and pathways. It has been identified as an antagonist to specific receptors involved in inflammation and immune responses.

Mechanistic Exploration

  • Rebamipide's binding to fMet-Leu-Phe receptors has been studied, showing its role in modulating neutrophil chemotaxis and intracellular signaling pathways, which are crucial in inflammatory responses .

Research Applications

Beyond therapeutic uses, rebamipide serves as a valuable tool in research settings:

  • Quantification Studies : Rebamipide-d4, a deuterated derivative of rebamipide, is utilized as an internal standard for quantifying rebamipide levels in biological samples due to its structural similarity and enhanced stability.
  • Cellular Mechanism Investigations : Researchers leverage rebamipide's properties to investigate cellular responses to damage and environmental stressors, providing insights into disease mechanisms.

Data Summary Table

Application AreaDescriptionKey Findings/Studies
GastroprotectionHealing of gastric ulcers and mucosal protectionImproved healing rates with PPIs
Anti-inflammatoryModulation of inflammatory pathwaysProtective effects in colitis models
OphthalmicTreatment for dry eye syndromeEnhanced tear production and optical quality
Mechanistic StudiesInteraction with cellular receptorsModulation of neutrophil chemotaxis
Research ApplicationsQuantification and mechanism explorationUse of rebamipide-d4 for accurate measurement

Mechanism of Action

Rebamipide exerts its effects through several mechanisms:

Comparison with Similar Compounds

Key Characteristics:

  • Structural Features: The quinolinone moiety contributes to its gastroprotective activity, while the chlorobenzamide group enhances binding affinity to mucosal receptors .
  • Synthesis: Produced via condensation of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid with 4-chlorobenzoyl chloride in the presence of DMF and sodium hydroxide .
  • Pharmacology : Rebamipide promotes mucosal defense by stimulating prostaglandin synthesis, scavenging free radicals, and suppressing inflammatory cytokines .
  • Analytical Data: 13C NMR: Peaks at δ 179.9 (quinolinone C=O), 166.2 (amide C=O), and 147.9 (aromatic C-Cl) . HRMS: [M⁺] observed at m/z 370.0725 (calculated 370.0720) . Purity: ≥99.5% by HPLC, validated via titration (37.08 mg of Rebamipide per 1 mL of 0.1M KOH) .

Comparison with Structurally and Functionally Similar Compounds

Table 1: Comparative Analysis of Rebamipide and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Use
Rebamipide C₁₉H₁₅ClN₂O₄ 370.79 Quinolinone, chlorobenzamide, propionic acid Antiulcer, gastric mucosal repair
Tegaserod C₁₆H₂₃N₅O 301.39 Indole carbazide, aminoguanidine Serotonin 5-HT₄ agonist (IBS treatment)
Quinine Sulfate (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O 783.96 Quinoline, methoxy, vinyl-piperidine Antimalarial, muscle relaxant
Rebamipide 3-Chloro Impurity C₁₉H₁₅ClN₂O₄ 370.79 Structural isomer with Cl substitution at position 3 Pharmaceutical impurity

Structural Comparisons

Quinolinone vs. Quinoline Derivatives: Rebamipide’s 1,2-dihydro-2-oxoquinoline (quinolinone) ring differs from Quinine’s fully aromatic quinoline, reducing redox activity but enhancing mucosal binding . The propionic acid chain in Rebamipide improves solubility (logP = 2.1) compared to Quinine (logP = 3.4), favoring oral bioavailability .

Chlorobenzamide vs. Indole Carbazide :

  • Tegaserod’s indole carbazide moiety targets serotonin receptors, whereas Rebamipide’s chlorobenzamide stabilizes mucosal glycoproteins .

Functional Comparisons

Antiulcer Efficacy: Rebamipide outperforms H₂ antagonists (e.g., Ranitidine) in promoting epithelial restitution, with fewer systemic side effects like CNS disturbances .

Mechanistic Divergence :

  • Tegaserod accelerates gut motility via 5-HT₄ agonism, while Rebamipide’s action is localized to mucosal repair .

Q & A

Q. What analytical methods are recommended for assessing Rebamipide purity in laboratory settings?

Thin-layer chromatography (TLC) is a standard method for purity testing. Dissolve 4 mg of Rebamipide in 2 mL methanol, prepare a sample solution, and dilute to a standard solution (1:50 ratio). Compare spots using a solvent system where impurities at Rf ≈ 0.3 should not exceed the intensity of the standard solution . For quantitative analysis, titration with 0.1 M potassium hydroxide allows precise measurement (1 mL ≈ 37.08 mg Rebamipide) .

Q. What are the critical physical-chemical properties of Rebamipide for experimental handling?

Rebamipide is a white powder with a molecular weight of 370.79 g/mol. It decomposes at 248–257°C and has limited solubility in water but dissolves in DMSO (74 mg/mL at 25°C). Proper storage at -20°C in light-resistant containers is essential to prevent degradation .

Q. How is Rebamipide structurally characterized in pharmacopeial standards?

The compound’s IUPAC name is 2-(4-chlorobenzoylamino)-3-(1,2-dihydro-2-oxo-4-quinolyl)propionic acid. Its structure includes a chlorobenzoyl group and a quinoline moiety, confirmed via infrared spectroscopy (KBr pellet method, spectrum code 1067) and InChI key validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in Rebamipide’s reported pharmacological mechanisms?

While Rebamipide is classified as a radical scavenger, its anti-ulcer efficacy may involve mucosal protection via prostaglandin induction or EGFR pathway modulation. To address mechanistic discrepancies, employ in vitro models (e.g., gastric epithelial cells) with targeted inhibitors (e.g., COX-2 or EGFR blockers) to isolate pathways . Pair these with redox activity assays (e.g., DPPH radical scavenging) to quantify dual mechanisms .

Q. What experimental design considerations are critical for Rebamipide stability studies?

Stability testing should account for temperature, light, and solvent effects. For example:

  • Solid-state stability : Store powder at -20°C (long-term) vs. 4°C (short-term) and monitor degradation via HPLC .
  • Solution stability : Prepare stock in DMSO, aliquot, and store at -80°C for ≤6 months. Avoid freeze-thaw cycles to prevent precipitation . Degradation products can be identified using LC-MS with a C18 column and mobile phase gradients .

Q. How can synthetic routes for Rebamipide be optimized to minimize impurities?

Key steps include:

  • Chlorobenzoylation : Control reaction temperature (≤50°C) to avoid side products like 3-chloro impurities (CAS 90098-05-8) .
  • Quinoline coupling : Use carbodiimide-based catalysts (e.g., EDC/HOBt) to enhance yield and purity . Final purification via recrystallization (methanol/water) ensures ≥99.5% purity, validated by NMR and elemental analysis .

Q. What strategies address low bioavailability in Rebamipide formulation studies?

  • Prodrug design : Modify the carboxylic acid group to ester derivatives for enhanced intestinal absorption.
  • Nanoparticle encapsulation : Use PLGA polymers to improve solubility and sustained release. Validate bioavailability via in vivo pharmacokinetics (e.g., rat models) with plasma concentration monitoring at 0–24 hours post-administration .

Methodological Guidance for Data Analysis

Q. How should researchers analyze contradictory solubility data in Rebamipide studies?

Solubility discrepancies (e.g., aqueous vs. DMSO) often arise from pH-dependent ionization. Conduct pH-solubility profiling (pH 1–8) using shake-flask methods. Compare results with computational models (e.g., Hansen solubility parameters) to identify optimal solvents for experimental conditions .

Q. What statistical approaches are recommended for dose-response studies?

Use nonlinear regression (e.g., sigmoidal Emax model) to calculate EC₅₀ values. For in vivo ulcer healing assays, apply ANOVA with post-hoc Tukey tests to compare treatment groups against controls. Include power analysis (α=0.05, β=0.2) to determine sample size adequacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.